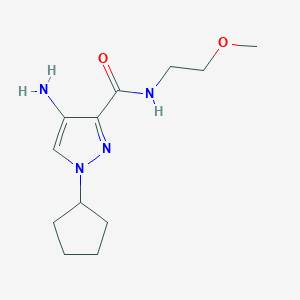
4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and is substituted with an amino group, a cyclopentyl group, and a methoxyethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted to yield the desired pyrazole derivative.
Substitution Reactions: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole intermediate.
Cyclopentyl and Methoxyethyl Substitution: These groups can be introduced through alkylation reactions, where the pyrazole ring is treated with cyclopentyl halides and methoxyethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group, potentially leading to the formation of hydrazine derivatives or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives or alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it useful in the treatment of diseases, particularly those involving the central nervous system or inflammatory processes.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
作用机制
The mechanism of action of 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The methoxyethyl group may enhance its ability to cross cell membranes, while the amino group could form hydrogen bonds with biological targets, stabilizing the compound’s interaction with these targets.
相似化合物的比较
Similar Compounds
4-Amino-1-cyclopentyl-1H-pyrazole-3-carboxamide: Lacks the methoxyethyl group, which may affect its solubility and biological activity.
4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-3-carboxamide: Similar structure but with an ethyl group instead of a methoxyethyl group, potentially altering its pharmacokinetic properties.
4-Amino-1-cyclopentyl-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide: Contains a hydroxyethyl group, which may influence its reactivity and interaction with biological targets.
Uniqueness
The presence of the methoxyethyl group in 4-Amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide distinguishes it from similar compounds, potentially enhancing its solubility, membrane permeability, and overall bioavailability. This unique substitution pattern may also influence its reactivity in chemical reactions, making it a valuable compound for further research and development.
属性
IUPAC Name |
4-amino-1-cyclopentyl-N-(2-methoxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-18-7-6-14-12(17)11-10(13)8-16(15-11)9-4-2-3-5-9/h8-9H,2-7,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAPWUNMCFSLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(C=C1N)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














